

Technical Guide: Synthesis and Characterization of Piperazine Sebacate

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Compound of Interest

Compound Name: Piperazine sebacate

CAS No.: 7433-23-0

Cat. No.: B1678431

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Executive Summary

Piperazine Sebacate (CAS: 7433-23-0) is a stoichiometric salt formed from the neutralization of piperazine (a cyclic diamine) with sebacic acid (a dicarboxylic acid). Historically utilized as an anthelmintic agent due to the GABA-agonist activity of the piperazine moiety, it also serves as a specialized precursor in the synthesis of high-performance polyamides (nylons) and corrosion inhibitors.

This guide provides a rigorous, self-validating protocol for the laboratory-scale synthesis of **Piperazine Sebacate**. It emphasizes the 1:1 molar stoichiometry required to achieve the neutral salt form ($C_{14}H_{28}N_2O_4$), distinguishing it from polymeric byproducts.

Part 1: Theoretical Framework

Chemical Identity & Stoichiometry

The synthesis relies on a classic acid-base neutralization. Piperazine acts as a di-acidic base, while sebacic acid acts as a di-basic acid.

- Piperazine (Base):

| MW: 86.14 g/mol | pKa₁: 5.35, pKa₂: 9.73^{[1][2][3]}

- Sebacic Acid (Acid):

| MW: 202.25 g/mol | pKa₁: ~4.72, pKa₂: ~5.45

- Target Salt: **Piperazine Sebacate** (

) | MW: 288.39 g/mol

Reaction Mechanism

The reaction is driven by the proton transfer from the carboxyl groups of sebacic acid to the secondary amine nitrogens of piperazine. Because both reactants are bifunctional, maintaining a strict 1:1 molar ratio is critical. An excess of acid can lead to acidic salts, while an excess of base yields impure products.

Reaction Equation:

Part 2: Synthetic Methodology

Reagents & Equipment

- Sebacic Acid: >99% purity (Recrystallize from water if mp < 131°C).
- Piperazine Anhydrous: >99% purity (Hygroscopic; store in desiccator).
 - Note: If using Piperazine Hexahydrate, adjust mass calculations to account for the 6 water molecules (MW: 194.23 g/mol).
- Solvent: Ethanol (95% or Absolute) or Methanol. Ethanol is preferred for toxicity profiles and optimal crystallization kinetics.
- Apparatus: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath, Vacuum filtration setup.

Step-by-Step Synthesis Protocol

Step 1: Pre-Solubilization (Segregated)

To prevent premature precipitation of oligomers, reactants must be fully dissolved before mixing.

- Solution A: Dissolve 20.23 g (0.1 mol) of Sebacic Acid in 100 mL of warm Ethanol (50°C).

- Solution B: Dissolve 8.61 g (0.1 mol) of Anhydrous Piperazine in 50 mL of Ethanol (room temperature).

Step 2: Controlled Addition & Reflux

- Add Solution B dropwise to Solution A under vigorous stirring.
 - Observation: An immediate cloudiness or exotherm indicates salt formation.
- Attach the reflux condenser.
- Heat the mixture to reflux (approx. 78°C) for 60 minutes.
 - Causality: Refluxing ensures thermodynamic equilibrium, converting any kinetic oligomers into the stable salt form and ensuring complete proton transfer.

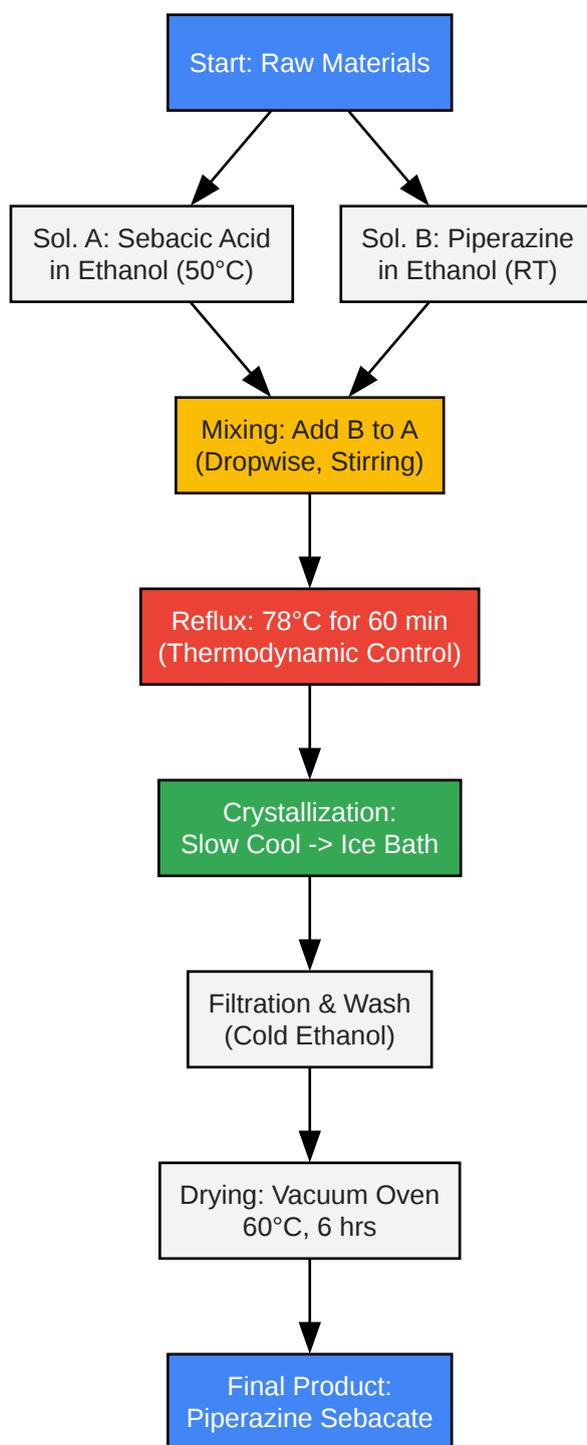
Step 3: Crystallization

- Remove heat and allow the flask to cool slowly to room temperature over 2 hours.
- Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
 - Critical Control: Rapid cooling can trap solvent inclusions. Slow cooling promotes high-purity crystal lattice formation.

Step 4: Isolation & Purification

- Filter the white crystalline precipitate using vacuum filtration (Buchner funnel).
- Wash: Rinse the filter cake twice with 20 mL of cold Ethanol to remove unreacted starting materials.
- Drying: Dry the product in a vacuum oven at 60°C for 6 hours or until constant weight is achieved.

Synthesis Workflow Diagram



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Figure 1: Operational workflow for the synthesis of **Piperazine Sebacate**, emphasizing temperature control points.

Part 3: Characterization & Validation

To ensure the synthesized material is the correct salt and not a physical mixture or a polymer, the following validation steps are mandatory.

Physicochemical Properties Table

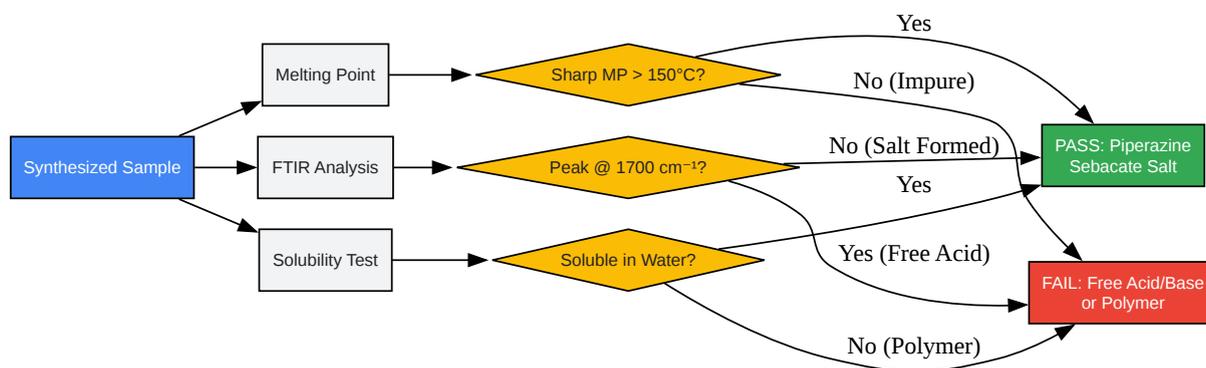
Parameter	Theoretical / Expected	Method of Verification
Appearance	White crystalline powder	Visual Inspection
Melting Point	> 160°C (Decomposition likely >200°C)	DSC / Capillary Method
Solubility	Soluble in Water; Insoluble in Ether	Gravimetric Analysis
pH (1% aq)	~6.5 - 7.5 (Neutral Salt)	pH Meter

Spectroscopic Validation (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is the primary tool for confirming salt formation.

- Disappearance of -COOH: The carbonyl stretch of free sebacic acid ($\sim 1700\text{ cm}^{-1}$) must disappear or shift significantly.
- Appearance of -COO^- : Look for strong carboxylate anion bands:
 - Asymmetric stretch: $\sim 1550\text{--}1610\text{ cm}^{-1}$
 - Symmetric stretch: $\sim 1380\text{--}1420\text{ cm}^{-1}$
- Amine Shift: The N-H stretch of piperazine will broaden and shift due to protonation (ammonium formation), typically appearing in the $2800\text{--}3200\text{ cm}^{-1}$ region overlapping with C-H stretches.

Characterization Logic Diagram



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Figure 2: Decision logic for validating the identity and purity of the synthesized salt.

Part 4: Applications & Stability

Pharmaceutical & Veterinary

Piperazine sebacate operates as a GABA agonist. Upon ingestion by the host, it selectively binds to the nematode GABA receptors, inducing flaccid paralysis in the parasite. This allows the host's peristalsis to expel the worm.[3]

- Dosage Form Considerations: The salt is stable but hygroscopic. Formulations often require excipients that protect against moisture uptake.

Polymer Chemistry

This salt acts as a "nylon salt" monomer. When heated under vacuum above its melting point (melt polymerization), it dehydrates to form Polyamide 6,10 (if hexamethylenediamine were used) or Piperazine-Sebacic Polyamide (a semi-rigid polymer).

- Storage: Must be stored in airtight containers, preferably with desiccant packs, to prevent hydrolysis or caking.

References

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